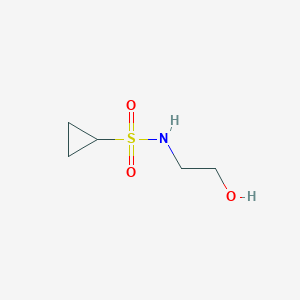

N-(2-hydroxyethyl)cyclopropanesulfonamide

Description

N-(2-Hydroxyethyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C5H11NO3S. It is characterized by a cyclopropane ring attached to a sulfonamide group, which is further linked to a 2-hydroxyethyl group

Properties

IUPAC Name |

N-(2-hydroxyethyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c7-4-3-6-10(8,9)5-1-2-5/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFTYOFHDSNHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonic acid chloride with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(2-Hydroxyethyl)cyclopropanesulfonamide may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of N-(2-Hydroxyethyl)cyclopropanesulfonamide, as well as substituted analogs depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)cyclopropanesulfonamide has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition or modulation of biological pathways.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Cyclopropanesulfonic acid

2-Hydroxyethylamine

Other sulfonamide derivatives

Biological Activity

N-(2-Hydroxyethyl)cyclopropanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N-(2-Hydroxyethyl)cyclopropanesulfonamide has the following chemical formula:

- Molecular Formula : C₅H₁₃NO₂S

- Molecular Weight : 145.23 g/mol

The compound features a cyclopropane ring attached to a sulfonamide group, which is known for its diverse biological activities.

The biological activity of N-(2-hydroxyethyl)cyclopropanesulfonamide primarily involves its interaction with various biological targets. Research indicates that sulfonamides can inhibit certain enzymes, particularly those involved in metabolic pathways. The specific mechanisms include:

- Inhibition of Enzyme Activity : Sulfonamides often act as competitive inhibitors of enzymes like dihydropteroate synthase, which is crucial in bacterial folate synthesis.

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Antimicrobial Activity

N-(2-hydroxyethyl)cyclopropanesulfonamide has shown promising results in inhibiting the growth of various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.

Case Studies

-

Case Study 1: Antibacterial Efficacy

- Objective : To evaluate the antibacterial efficacy of N-(2-hydroxyethyl)cyclopropanesulfonamide.

- Methodology : In vitro assays were conducted using agar diffusion methods.

- Results : The compound displayed significant inhibition zones against selected bacterial strains, supporting its potential as an antimicrobial agent.

-

Case Study 2: Toxicological Assessment

- Objective : To assess the safety profile of N-(2-hydroxyethyl)cyclopropanesulfonamide.

- Methodology : Acute toxicity studies were performed in animal models.

- Results : No significant adverse effects were observed at therapeutic doses, suggesting a favorable safety profile for further development.

Pharmacological Profile

The pharmacological profile of N-(2-hydroxyethyl)cyclopropanesulfonamide includes:

| Property | Value |

|---|---|

| Solubility | High (in water) |

| Bioavailability | Moderate |

| Lipophilicity | Low (Log P < 1) |

| Metabolic Stability | Stable under physiological conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.